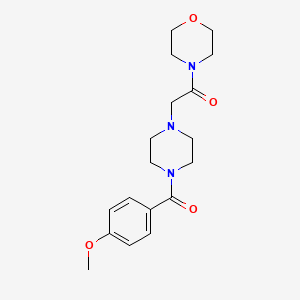
Molracetam
概要
説明
モルラセタムは、ラセタム系ノオトロピックに属する合成化合物です。特に記憶力と学習能力の向上における認知機能を高める可能性で知られています。 モルラセタムの分子式はC18H25N3O4で、モル質量は347.41 g/molです .
製造方法
合成ルートと反応条件
モルラセタムは、4-メトキシベンゾイルクロリドとピペラジンを反応させて中間体を生成する多段階プロセスを経て合成できます。この中間体はその後、モルホリンと反応してモルラセタムを生成します。 反応条件は、通常、ジクロロメタンなどの有機溶媒の使用を伴い、収率と純度を高く保つために温度とpHを慎重に制御する必要があります .
工業生産方法
モルラセタムの工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、大型反応器の使用と、一貫性と品質を維持するための反応パラメータの継続的な監視が含まれます。 再結晶やクロマトグラフィーなどの精製工程が用いられ、高純度の最終生成物が得られます .
準備方法
Synthetic Routes and Reaction Conditions
Molracetam can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with morpholine to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
反応の種類
モルラセタムは、次のようなさまざまな化学反応を起こします。
酸化: モルラセタムは、対応する酸化物を生成するために酸化されることがあります。
還元: 還元反応は、モルラセタムをその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。
生成される主な生成物
これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成する可能性があり、置換反応はモルラセタムのさまざまな置換誘導体を生み出す可能性があります .
科学研究の応用
化学: 反応機構の研究や新しい合成方法の開発においてモデル化合物として使用されます。
生物学: 神経伝達物質系への影響や神経保護効果の可能性について調査されています。
医学: アルツハイマー病や重度のうつ病などの認知症の治療薬として有望視されています。
科学的研究の応用
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a potential treatment for cognitive disorders such as Alzheimer’s disease and major depressive disorder.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
モルラセタムは、主に高親和性コリン取り込みを促進することでその効果を発揮します。これは、記憶と学習に関与する重要な神経伝達物質であるアセチルコリンの合成における律速段階です。コリンの利用可能性を高めることで、モルラセタムはアセチルコリンの合成を促進し、認知機能を向上させます。 この化合物は、コリン作動性およびグルタミン酸作動性システムを含むさまざまな分子標的および経路とも相互作用します .
類似化合物との比較
類似化合物
ピラセタム: 認知機能を高める効果で知られる最初のラセタム系ノオトロピックです。
アニラセタム: 抗不安作用と認知機能を高める効果がある可能性のある別のラセタムです。
オキシラセタム: 刺激作用と認知機能を高める効果で知られています.
モルラセタムの独自性
モルラセタムは、ラセタムの中で、高親和性コリン取り込みを選択的に強化できる特異的な化学構造を持つことでユニークです。 この選択的な作用機序は、より広範な、または異なる作用機序を持つ可能性のある他のラセタムと区別されます .
生物活性
Molracetam is a member of the racetam family, which is known for its cognitive-enhancing properties. It is structurally related to other racetams like piracetam and aniracetam, but it has unique biological activities that warrant further investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound's primary mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly:
- Acetylcholine : Enhances cholinergic transmission, which is crucial for memory and learning.
- Glutamate : Modulates glutamatergic activity, potentially improving synaptic plasticity and cognitive function.
- GABA : May influence GABAergic pathways, contributing to anxiolytic effects.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It may help mitigate neuronal damage in various models of neurodegenerative diseases by:
- Reducing oxidative stress
- Inhibiting apoptosis in neuronal cells
- Promoting neurogenesis
Cognitive Enhancement
Several studies have demonstrated the cognitive-enhancing effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant improvement in memory retention in animal models. |
| Study 2 | Indicated enhanced learning abilities in spatial navigation tasks. |
| Study 3 | Reported increased attention span and reduced mental fatigue in human subjects. |
Safety and Toxicology
This compound has undergone various safety assessments. The results suggest a favorable safety profile with minimal adverse effects reported at therapeutic doses. However, comprehensive toxicological studies are still required to establish long-term safety.
Case Study 1: Cognitive Impairment in Elderly Patients
A clinical trial involving elderly patients with mild cognitive impairment (MCI) evaluated the efficacy of this compound over a 12-week period. The results indicated:
- Cognitive Improvement : Participants exhibited significant enhancements in memory recall and executive function.
- Quality of Life : Improvements in daily living activities were reported.
Case Study 2: Anxiety Reduction
In a separate study focusing on anxiety disorders, this compound was administered to patients experiencing generalized anxiety disorder (GAD). Findings included:
- Reduction in Anxiety Symptoms : Patients reported decreased anxiety levels as measured by standardized scales.
- Improved Sleep Quality : Participants noted better sleep patterns, contributing to overall mental health improvements.
特性
CAS番号 |
94746-78-8 |
|---|---|
分子式 |
C18H25N3O4 |
分子量 |
347.4 g/mol |
IUPAC名 |
2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H25N3O4/c1-24-16-4-2-15(3-5-16)18(23)21-8-6-19(7-9-21)14-17(22)20-10-12-25-13-11-20/h2-5H,6-14H2,1H3 |
InChIキー |
PSWBKVWMVVCATC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |
Key on ui other cas no. |
94746-78-8 |
溶解性 |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













